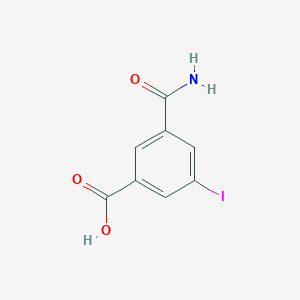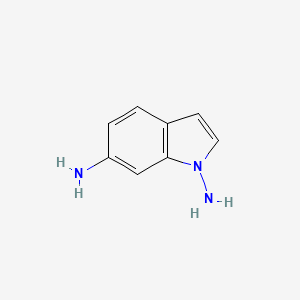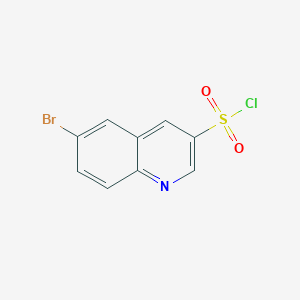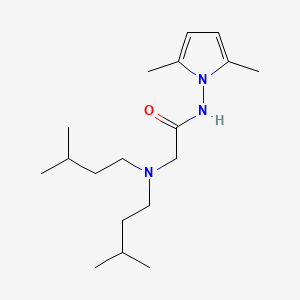
2,6-Di-tert-butylpyryliumtetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butylpyryliumtetrafluoroborate is an organic compound with the chemical formula C13H21BF4O. It is a derivative of pyrylium, a class of aromatic heterocyclic compounds. The compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylpyryliumtetrafluoroborate typically involves the reaction of 2,6-di-tert-butylphenol with boron trifluoride etherate in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
2,6-Di-tert-butylpyryliumtetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrylium ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
2,6-Di-tert-butylpyryliumtetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism by which 2,6-Di-tert-butylpyryliumtetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylpyridine: Another compound with similar tert-butyl groups but different chemical properties.
2,4,6-Triphenylpyrylium tetrafluoroborate: A related pyrylium compound with different substituents on the ring.
Uniqueness
2,6-Di-tert-butylpyryliumtetrafluoroborate is unique due to its specific tert-butyl substituents and the presence of the tetrafluoroborate anion. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H21BF4O |
|---|---|
分子量 |
280.11 g/mol |
IUPAC 名称 |
2,6-ditert-butylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C13H21O.BF4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1 |
InChI 键 |
ZWESRWHEADGZMI-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


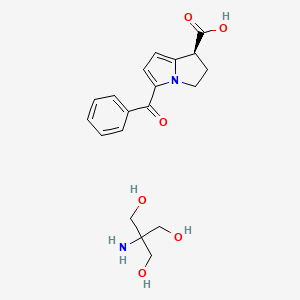
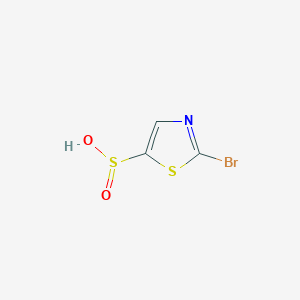
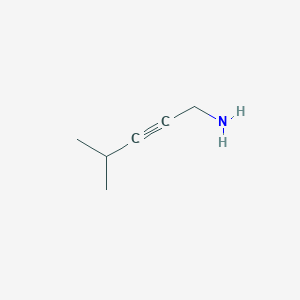
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)


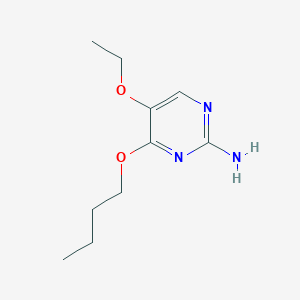
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

